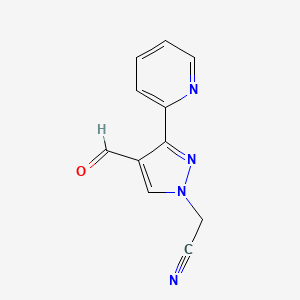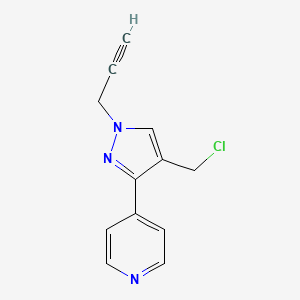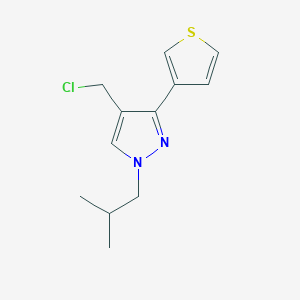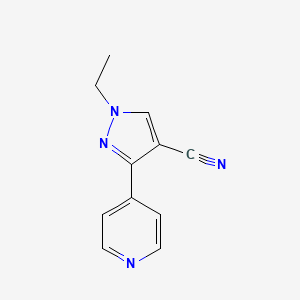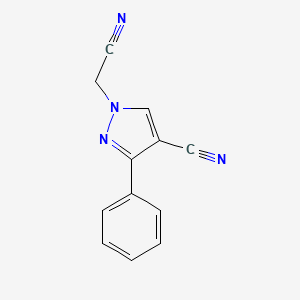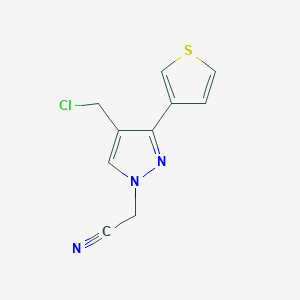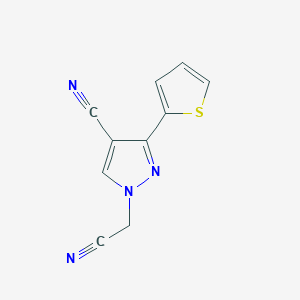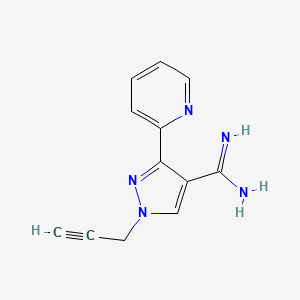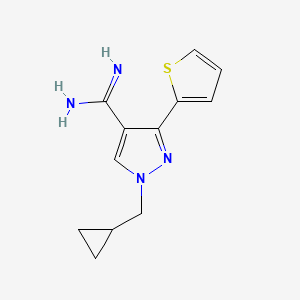![molecular formula C12H21ClN2OS B1482821 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-43-6](/img/structure/B1482821.png)
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Vue d'ensemble
Description
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one, also known as 4-thian-4-ylpiperazine-2-chloropropan-1-one, is an organochloride compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 235.66 g/mol and a melting point of 138-140°C. It is a versatile compound that has been used in a variety of research applications, including as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying enzyme mechanisms.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound "2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one" belongs to a class of chemicals that have been explored for their unique chemical properties and potential biological activities. Research has focused on synthesizing derivatives of piperazine and thian-4-yl groups due to their promising pharmacological profiles. For example, compounds with piperazine moieties have been synthesized and characterized for their structural and pharmacological properties. The synthesis often involves the nucleophilic addition of various substituents to create compounds with potential anti-inflammatory, antidepressant, and antimicrobial activities (Aejaz Ahmed et al., 2017; J. Martínez et al., 2001).
Pharmacological Applications
The pharmacological interest in these compounds lies in their varied activity profiles. Some derivatives have been evaluated for their in vitro and in vivo anti-inflammatory activity, showing promising results in models of induced inflammation (Aejaz Ahmed et al., 2017). Moreover, other studies have highlighted the antidepressant potential of piperazine derivatives, which exhibit dual activity at serotonin receptors and serotonin transporter, suggesting their application as antidepressant agents (J. Martínez et al., 2001).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial properties of these compounds has identified potent antitubercular agents among piperazine-thiosemicarbazone hybrids, demonstrating significant in vitro activity against Mycobacterium tuberculosis (A. Jallapally et al., 2014). This indicates the potential of these derivatives in addressing tuberculosis, a significant global health challenge.
Propriétés
IUPAC Name |
2-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYJLSVKIINQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCSCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



